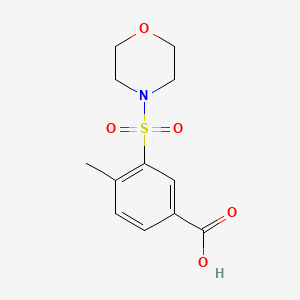

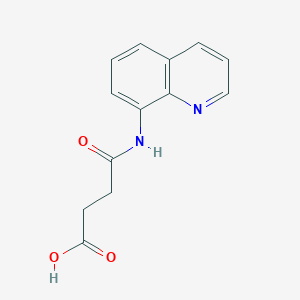

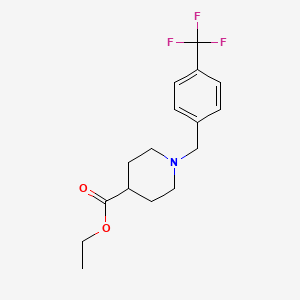

![molecular formula C9H10N2O4 B1298025 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 325970-26-1](/img/structure/B1298025.png)

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid

カタログ番号 B1298025

CAS番号:

325970-26-1

分子量: 210.19 g/mol

InChIキー: FHPYYJWFQPMLGL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as N-[(5-hydroxy-3-pyridinyl)carbonyl]serine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O5/c12-4-7(9(15)16)11-8(14)5-1-6(13)3-10-2-5/h1-3,7,12-13H,4H2,(H,11,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that pyridine derivatives are often involved in various chemical reactions, including Knoevenagel condensations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.19 . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, boiling point of 629.9±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and an enthalpy of vaporization of 97.9±3.0 kJ/mol .科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of related pyridine derivatives, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, has been documented, highlighting their potential in the development of new organic compounds. These syntheses involve complex reactions indicating the versatility of pyridine-based compounds in chemical synthesis (Tomita, Brooks, & Metzler, 1966).

- Research on 5-Aminofuro[3,2-c]pyridinium tosylates and their derivatives emphasizes the reactivity and potential applications of pyridine derivatives in creating novel heterocyclic compounds, which could be useful in various chemical industries (Bencková & Krutošíková, 1999).

Peptide Synthesis

- The preparation of 2-pyridyl esters for peptide synthesis showcases the utility of pyridine derivatives in the synthesis of peptides, a fundamental process in developing therapeutic agents and studying biological functions (Dutta & Morley, 1971).

Pharmaceutical Research

- Novel 1,2,4‐Oxadiazole compounds containing a pyranopyridine moiety, synthesized from related pyridine carboxylic acids, demonstrate the potential of these compounds in developing new pharmacologically active agents, possibly including antihypertensive drugs (Kumar & Mashelker, 2007).

Material Science

- The synthesis of derivatives such as 2-{[3-(Triethoxysilyl)propyl]amino}pyridine indicates the exploration of pyridine-based compounds in material science, particularly in the creation of cross-linked organosilicon copolymers with potential applications in various industrial processes (Belousova et al., 2001).

Environmental and Biochemical Applications

- Research into the catabolism of aromatic acids by Escherichia coli has shown that derivatives of phenylpropionic acid, closely related to pyridine carboxylic acids, are metabolized into products like succinate and pyruvate, shedding light on the biochemical degradation pathways of such compounds (Burlingame & Chapman, 1983).

特性

IUPAC Name |

3-[(5-hydroxypyridine-3-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-7-3-6(4-10-5-7)9(15)11-2-1-8(13)14/h3-5,12H,1-2H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPYYJWFQPMLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354363 |

Source

|

| Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325970-26-1 |

Source

|

| Record name | 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

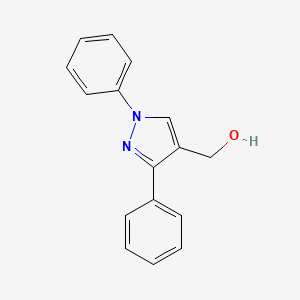

(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol

40278-32-8

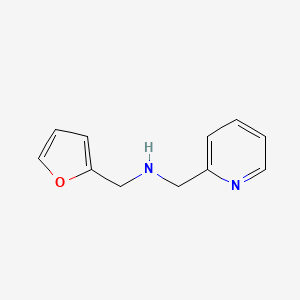

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

247571-56-8

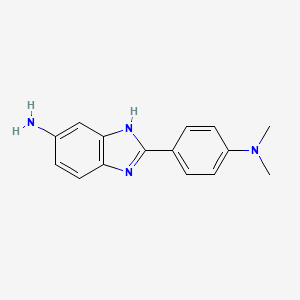

4-Oxo-4-(quinolin-8-ylamino)butanoic acid

294197-02-7

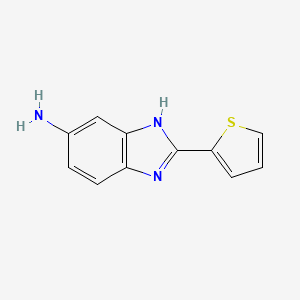

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

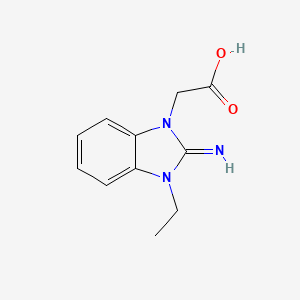

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)